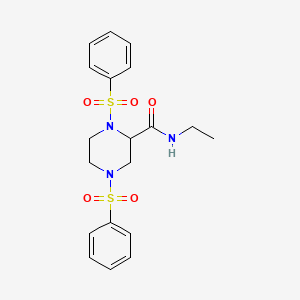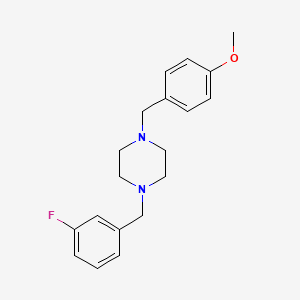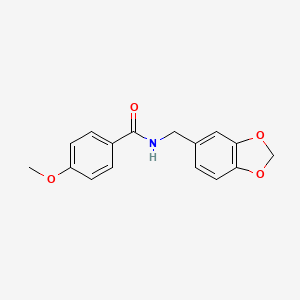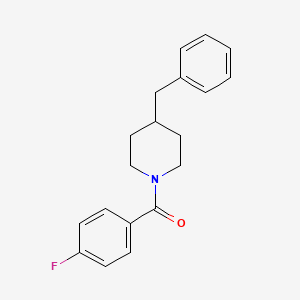![molecular formula C14H11Cl2NO3 B10813929 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate](/img/structure/B10813929.png)
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate is a complex organic compound that features a pyrrole ring and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenylacetic acid with a pyrrole derivative under acidic conditions. The reaction may proceed through the formation of an intermediate ester, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it valuable for medicinal research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mecanismo De Acción
The mechanism of action of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets. The pyrrole ring and dichlorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole structure but differs in its functional groups and overall activity.
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl: This compound has a similar oxo-phenylethan-1-yl structure but includes a benzo[d]thiazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H11Cl2NO3 |
|---|---|
Peso molecular |
312.1 g/mol |
Nombre IUPAC |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-4-3-9(11(16)7-10)6-14(19)20-8-13(18)12-2-1-5-17-12/h1-5,7,17H,6,8H2 |
Clave InChI |
IFDSQQKLWZTJIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)COC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10813865.png)
![3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B10813873.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate](/img/structure/B10813877.png)
![Ethyl 4-hydroxy-5-[(4-methoxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate](/img/structure/B10813880.png)



![N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-4-carboxamide](/img/structure/B10813892.png)

![N-ethyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B10813903.png)

![Ethyl 5-[(2,4-dichlorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate](/img/structure/B10813915.png)
![[2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B10813916.png)
![N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10813935.png)
